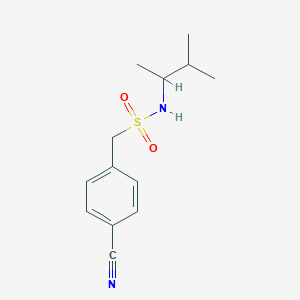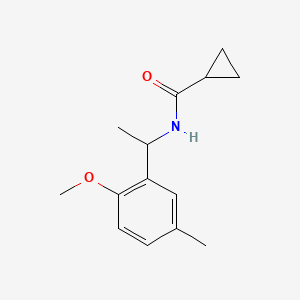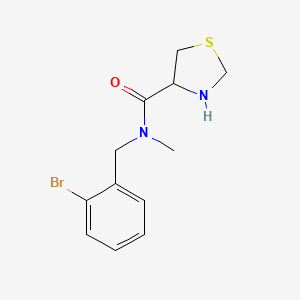
n-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide is an organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a bromobenzyl group attached to a thiazolidine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide typically involves the reaction of 2-bromobenzylamine with N-methylthiazolidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium iodide (NaI) or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted benzyl derivatives.
科学研究应用
N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide: shares structural similarities with other thiazolidine derivatives, such as:
Uniqueness
The presence of the bromobenzyl group in this compound imparts unique chemical and biological properties to the compound. The bromine atom can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the bromobenzyl group may enhance the compound’s biological activity, making it a valuable candidate for further research and development.
属性
分子式 |
C12H15BrN2OS |
|---|---|
分子量 |
315.23 g/mol |
IUPAC 名称 |
N-[(2-bromophenyl)methyl]-N-methyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C12H15BrN2OS/c1-15(12(16)11-7-17-8-14-11)6-9-4-2-3-5-10(9)13/h2-5,11,14H,6-8H2,1H3 |
InChI 键 |
SGOFCBVISWRDHQ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2CSCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


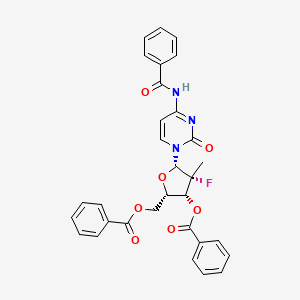
![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)

![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
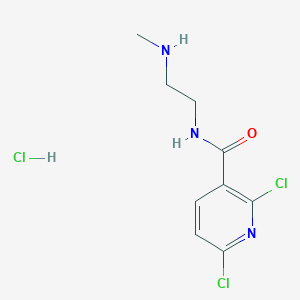
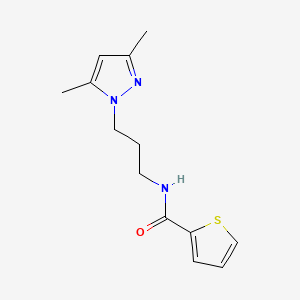
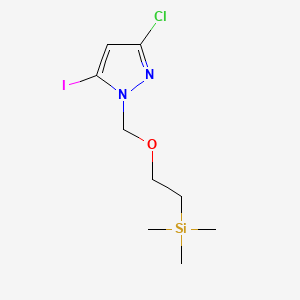
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)

![N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B14904863.png)
